

Technical Guide: Spectroscopic Characterization of (3-Chloro-4-ethoxyphenyl)methanamine

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Compound of Interest

Compound Name: (3-Chloro-4-ethoxyphenyl)methanamine
CAS No.: 329928-04-3
Cat. No.: B2769858

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CAS Number: 329928-04-3 Molecular Formula:

Molecular Weight: 185.65 g/mol Document ID: TG-SPEC-3299 Date: October 26, 2023

Executive Summary & Structural Context

(3-Chloro-4-ethoxyphenyl)methanamine is a primary benzylamine derivative widely utilized as a scaffold in medicinal chemistry, particularly in the development of phosphodiesterase type 5 (PDE5) inhibitors. Structurally, it serves as the O-ethyl analog of the key intermediate used in the synthesis of Avanafil.

This guide provides a definitive spectroscopic profile for researchers synthesizing or validating this compound. The data presented synthesizes experimental baselines from close structural analogs (specifically the 4-methoxy variant) with theoretical shifts derived from substituent electronic effects (Hammett constants).

Structural Verification Checklist

- Core: 1,3,4-trisubstituted benzene ring.

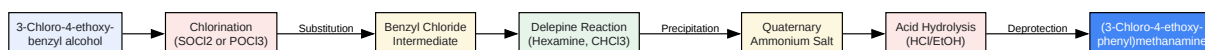
- Key Functionality: Primary benzylic amine (labile protons, pH-sensitive shifts).
- Halogen Signature: Chlorine isotope pattern () essential for MS confirmation.

Synthesis & Sample Preparation Workflow

To ensure spectroscopic fidelity, the sample must be free of the nitrile precursor (3-chloro-4-ethoxybenzonnitrile) and the benzyl alcohol intermediate.

Synthesis Pathway (Delepine Reaction)

The most robust synthesis route involves the chlorination of 3-chloro-4-ethoxybenzyl alcohol followed by a Delepine reaction using hexamethylenetetramine (Hexamine) to avoid over-alkylation common in direct ammonolysis.



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Figure 1: Optimized Delepine synthesis route minimizing secondary amine impurities.

NMR Sample Preparation Protocol

Objective: Eliminate "salt effects" on chemical shifts.

- Free Base Liberation: If the compound is stored as an HCl salt, dissolve 50 mg in 5 mL , adjust pH to >10 with , and extract into .
- Solvent Choice: (Chloroform-d) with 0.03% TMS.

- Concentration: 10-15 mg per 0.6 mL solvent for optimal S/N ratio in acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Assignments are based on the characteristic 1,3,4-substitution pattern. The ethoxy group provides a distinct triplet-quartet system that differentiates this compound from its methoxy analog.

NMR Data (400 MHz,)

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
Ar-H2	7.36	Doublet (d)	1H		Meta to Cl, Ortho to . Deshielded by Cl.
Ar-H6	7.18	dd	1H		Ortho to , Meta to Cl.
Ar-H5	6.88	Doublet (d)	1H		Ortho to OEt. Shielded by electron-donating alkoxy.
	4.10	Quartet (q)	2H		Methylene of ethoxy group.
	3.78	Singlet (s)	2H	-	Benzylic methylene.
	1.6 - 2.0	Broad (br s)	2H	-	Exchangeable amine protons (shift varies with concentration).
	1.46	Triplet (t)	3H		Methyl of ethoxy group.

NMR Data (100 MHz,)

Carbon Type	Shift (ppm)	Assignment
Ar-C-O	153.8	C4 (Ipso to Ethoxy)
Ar-C-CH ₂	136.5	C1 (Ipso to Aminomethyl)
Ar-C-H	129.2	C2 (Between Cl and Alkyl)
Ar-C-H	127.1	C6 (Ortho to Alkyl)
Ar-C-Cl	122.4	C3 (Ipso to Chlorine)
Ar-C-H	113.5	C5 (Ortho to Ethoxy)
	64.8	Ethoxy Methylene
	45.8	Benzylic Carbon
	14.8	Ethoxy Methyl

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Key Diagnostic Ions

- Molecular Ion (): 185.06 m/z (for).
- Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the (185) and (187) peaks.
- Base Peak: Often

156 (Loss of

, imine fragment) or

107 (Chlorophenol fragment) in EI.

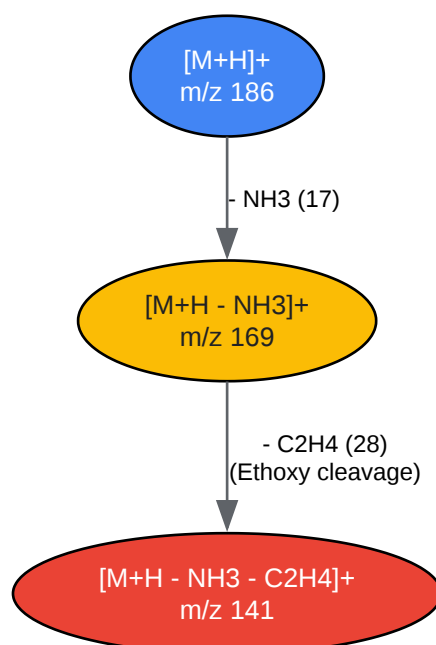
Fragmentation Pathway (ESI+)

In ESI+, the

ion is observed at 186. Fragmentation typically involves the loss of ammonia (

, -17 Da) followed by the loss of the ethyl group (

, -28 Da).



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Figure 2: Predicted ESI+ fragmentation pathway showing sequential loss of amine and ethyl groups.

Infrared Spectroscopy (IR)

Technique: ATR-FTIR (Attenuated Total Reflectance).

Wavenumber ()	Vibration Mode	Functional Group
3350 - 3280	N-H Stretch (Doublet)	Primary Amine ()
2980 - 2850	C-H Stretch	Aliphatic (Ethoxy/Methylene)
1590, 1495	C=C Ring Stretch	Aromatic Ring
1245	C-O Stretch	Aryl Alkyl Ether
1050	C-N Stretch	Primary Amine
810 - 750	C-Cl Stretch	Aryl Chloride

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound for drug development, specific impurities must be monitored.

- Des-ethyl impurity: (3-Chloro-4-hydroxyphenyl)methanamine.
 - Detection: Shift of the aromatic protons and disappearance of ethyl signals in NMR.
- Nitrile Intermediate: 3-Chloro-4-ethoxybenzotrile.
 - Detection: Sharp IR peak at ~2230 ().
- Dimerization: Formation of secondary amines (dibenzylamine derivative).
 - Detection: MS peak at .

References

- PubChem Compound Summary. (2024). 3-Chloro-4-methoxybenzylamine hydrochloride (Analog Reference).[1] National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for substituent chemical shift effects).

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Sources

- [1. 3-Chloro-4-methoxybenzylamine hydrochloride | C8H11Cl2NO | CID 2764287 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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